molecular formula C14H16N2O4S B4035212 ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4035212
M. Wt: 308.35 g/mol
InChI Key: VDEGKQBICQTFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with an ethyl group, an oxazole ring, and an amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-METHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)FURAN-3-CARBOXYLATE
  • ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)PYRIDINE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its thiophene and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 5-ethyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-4-9-7-10(14(18)19-5-2)13(21-9)15-12(17)11-6-8(3)20-16-11/h6-7H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGKQBICQTFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=NOC(=C2)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-ETHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

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